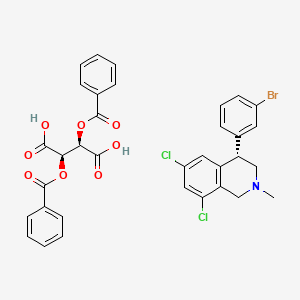
(2R,3R)-2,3-bis(benzoyloxy)butanedioic acid, (4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,3R)-2,3-bis(benzoyloxy)butanedioic acid, (4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C34H28BrCl2NO8 and its molecular weight is 729.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2R,3R)-2,3-bis(benzoyloxy)butanedioic acid, (4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that combines features from both a diacid and a tetrahydroisoquinoline (THIQ) structure. This article explores its biological activity based on current research findings, including potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C₃₆H₃₆BrCl₂NO₁₀
- Molecular Weight : 793.48 g/mol
- CAS Number : [Not provided in the search results]
This compound features two benzoyloxy groups attached to a butanedioic acid backbone and a tetrahydroisoquinoline moiety with specific halogen substitutions. The presence of these functional groups suggests diverse reactivity and potential interactions with biological targets.
1. Tetrahydroisoquinoline Alkaloids
Tetrahydroisoquinoline derivatives are known for their broad range of biological activities. Research indicates that THIQ compounds exhibit:
- Antitumor Activity : Many THIQ derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Some THIQ alkaloids possess antibacterial and antifungal activities. For instance, certain derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Various studies highlight the anti-inflammatory properties of THIQs, making them potential candidates for treating inflammatory diseases .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1-nonyl-6,7-dimethoxy-1,3,4-tetrahydroisoquinoline | Antibacterial & Antifungal | Disruption of bacterial cell wall synthesis |
| 1-tridecyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Cytotoxicity against cancer cells | Induction of apoptosis |
| (4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-THIQ | Potential anti-inflammatory | Inhibition of pro-inflammatory cytokines |
The mechanisms through which these compounds exert their biological effects often involve:
- Inhibition of Enzymatic Activity : Many THIQs inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : Binding to specific receptors can alter signaling pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress in target cells leading to apoptosis.
Properties
IUPAC Name |
(4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline;(2R,3R)-2,3-dibenzoyloxybutanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8.C16H14BrCl2N/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-20-8-14(10-3-2-4-11(17)5-10)13-6-12(18)7-16(19)15(13)9-20/h1-10,13-14H,(H,19,20)(H,21,22);2-7,14H,8-9H2,1H3/t13-,14-;14-/m10/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIPEQIGUADDNR-VKFRLDJDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28BrCl2NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














